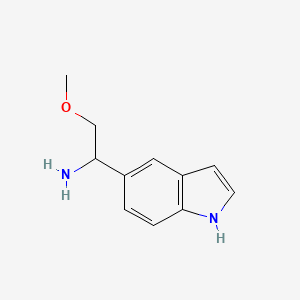

1-(1H-indol-5-yl)-2-methoxyethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1H-indol-5-yl)-2-methoxyethanamine” is a compound that contains an indole ring, which is an important component of bioactive molecules . The indole ring is also found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives has been reported in several studies. For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and identified as potential anticancer candidates . Another study reported the synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material .Chemical Reactions Analysis

Indole derivatives have been reported to exhibit various biological activities. For example, 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives were reported as potential anti-inflammatory and antibacterial agents .科学的研究の応用

Neurotransmitter Metabolism and Schizophrenia

Research by Uebelhack, Franke, and Seidel (1983) explored the metabolism of indolamines, including compounds structurally related to 1-(1H-indol-5-yl)-2-methoxyethanamine, in the context of acute paranoid schizophrenia. The study found elevated levels of psychotomimetic indolamines in patients compared to controls, suggesting a link between indolamine metabolism and schizophrenia symptoms Uebelhack, Franke, & Seidel, 1983.

Psychotherapeutic Effects and Use Patterns

Davis et al. (2018) investigated the use of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound with similarities to 1-(1H-indol-5-yl)-2-methoxyethanamine, focusing on patterns of use, motivations, subjective effects, and potential benefits. The study highlighted its use for spiritual exploration and reported psychotherapeutic effects, including improvements in psychiatric disorders such as PTSD, depression, anxiety, and substance use disorders, suggesting potential therapeutic applications Davis et al., 2018.

Serotonin Receptor Occupancy and Potential Therapeutic Applications

A study by Rabiner et al. (2002) on a novel 5-HT(1A) antagonist indicated potential applications in treating anxiety and mood disorders, providing insight into how related compounds like 1-(1H-indol-5-yl)-2-methoxyethanamine might interact with serotonin receptors to offer therapeutic benefits Rabiner et al., 2002.

Analgesic and Anxiolytic Properties

Research on melatonin, an indolamine structurally related to 1-(1H-indol-5-yl)-2-methoxyethanamine, has shown potential anxiolytic and sedative properties without impairing cognitive and psychomotor skills. Turkistani et al. (2007) demonstrated that premedication with melatonin could reduce the required dose of anesthetics, suggesting analgesic and anxiolytic applications for related compounds Turkistani et al., 2007.

Metabolic Pathways and Toxicology

The identification of metabolites of synthetic indole-derived compounds in human urine by Kavanagh et al. (2012) and the investigation into the metabolism of ibogaine, revealing 12-hydroxyibogamine's high affinity for the serotonin transporter by Mash et al. (1995), contribute to understanding the metabolic pathways and potential toxicological aspects of 1-(1H-indol-5-yl)-2-methoxyethanamine Kavanagh et al., 2012; Mash et al., 1995.

Safety and Hazards

特性

IUPAC Name |

1-(1H-indol-5-yl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-7-10(12)8-2-3-11-9(6-8)4-5-13-11/h2-6,10,13H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZZTCZWPSIIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC2=C(C=C1)NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-5-yl)-2-methoxyethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)

![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2656021.png)

![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)